N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Description
This compound features a thiazole core substituted at the 4-position with a 2,5-dichlorothiophene moiety and at the 2-position with a propanamide group bearing a 4-fluorobenzenesulfonyl substituent.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2O3S3/c17-13-7-11(15(18)26-13)12-8-25-16(20-12)21-14(22)5-6-27(23,24)10-3-1-9(19)2-4-10/h1-4,7-8H,5-6H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRPOPGSJMCLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and proliferation.
Mode of Action
It is known that many cdk2 inhibitors work by preventing the activation of cdk2, thereby halting the cell cycle and inhibiting cell proliferation.
Biochemical Pathways
cell cycle regulation pathways . By inhibiting CDK2, it likely disrupts the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares structural motifs with several synthesized analogs, as highlighted below:
Spectral and Electronic Properties
- IR Spectroscopy: The target’s sulfonyl group (S=O) is expected to show stretches near 1300–1150 cm⁻¹, comparable to phenylsulfonyl analogs in .
- NMR :
- Fluorine atoms in the target and analogs (e.g., 4-fluorophenyl in Compound 29) would produce distinct ¹⁹F NMR shifts, aiding structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
